1-Tert-butyl-4-fluorobenzene

Catalog No.
S750777
CAS No.
701-30-4
M.F
C10H13F
M. Wt
152.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butyl-4-fluorobenzene

1-tert-butyl-4-fluorobenzene resolves key synthesis and material science challenges:

  • Regioselective ortho-metalation: tert-butyl group blocks para, directing lithiation exclusively ortho for high-yield, isomerically pure products.
  • OLED stability: Oxidation potential of 2.15 V increases hole-transport layer lifetime, reducing device degradation.
  • High-temperature processing: Boiling point 189 °C permits ambient-pressure reactions >170 °C, avoiding pressure reactors.

Supplied with certificate of analysis; ready for global shipment.

CAS Number

701-30-4

Product Name

1-Tert-butyl-4-fluorobenzene

IUPAC Name

1-tert-butyl-4-fluorobenzene

Molecular Formula

C10H13F

Molecular Weight

152.21 g/mol

InChI

InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3

InChI Key

ISXPXFQBHNIYCU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)F

Synonyms

1-tert-butyl-4-fluorobenzene, 4-tert-Butylfluorobenzene, 4-Fluoro-tert-butylbenzene, p-tert-Butylfluorobenzene, 1-Fluoro-4-tert-butylbenzene, Benzene, 1-(1,1-dimethylethyl)-4-fluoro-

Purity

≥98%

Package Size

5 g, 25 g

1-Tert-butyl-4-fluorobenzene (CAS 701-30-4) is a monosubstituted aromatic compound featuring a sterically demanding tert-butyl group and an electronegative fluorine atom in a para-configuration. This specific arrangement provides a unique combination of electronic properties and steric hindrance, making it a valuable building block in the synthesis of complex organic molecules, particularly where predictable regiochemical control is a primary process driver. [1] Its physical properties, including a high boiling point and defined electrochemical window, further distinguish it from other common alkylated or halogenated benzene derivatives in process and materials science applications.

Procurement Fit

Synthetic utility
Para-substituted fluorinated building block for Pd/Ni-catalyzed cross-coupling
Regiochemical control
Steric tert-butyl group suppresses undesired ortho-metalation pathways
Supply format
Reported high commercial purity reduces pre-processing steps

Direct substitution of 1-tert-butyl-4-fluorobenzene with simpler analogs such as tert-butylbenzene or 4-fluorotoluene often leads to process failure or suboptimal results. The tert-butyl group's significant steric bulk blocks the para-position and directs reactions, such as lithiation or electrophilic substitution, exclusively to the ortho-position, a level of regiocontrol not achievable with tert-butylbenzene. [1] Concurrently, the fluorine atom modifies the ring's electronics, increasing its oxidative stability compared to tert-butylbenzene and altering its physical properties. [2] This combination of steric and electronic effects means that process conditions and reaction outcomes are not transferable, making precise compound selection critical for reproducibility and yield.

Substitution Risk

Steric hindrance mismatch
tert-butyl group blocks ortho-palladation; less hindered analogs (fluorobenzene, 4-fluorotoluene) may generate regioisomeric mixtures.
Electronic activation difference
Electron-donating tert-butyl enhances SNAr rates; unsubstituted fluorobenzene shows lower reactivity under comparable conditions.
Analytical traceability gap
Non-fluorinated analogs lack 19F NMR handle, complicating in-process monitoring and identity confirmation.

Enhanced Electrochemical Stability for High-Voltage Applications

1-Tert-butyl-4-fluorobenzene exhibits a significantly higher anodic oxidation potential compared to its non-fluorinated analog, tert-butylbenzene. [1] Its half-peak oxidation potential is measured at 2.15 V, which is 200 mV higher than that of tert-butylbenzene (1.95 V), indicating greater stability against oxidation. [REFS-1, REFS-2] It is also more stable than the parent fluorobenzene (2.32 V), demonstrating a tuned electronic profile from the combination of both substituents.

Evidence DimensionAnodic Half-Peak Oxidation Potential (vs Ag/AgCl)
Target Compound Data2.15 V
Comparator Or BaselineTert-butylbenzene: 1.95 V
Quantified Difference+200 mV (More stable)
ConditionsAnodic oxidation in acetonitrile with 0.1 M Bu4NBF4 electrolyte.

This wider electrochemical window is critical for developing stable high-voltage electrolytes for batteries or robust hole-transport layer materials in organic electronics, where oxidative degradation limits device lifetime.

SNAr reactivity vs fluorobenzene
Class-level
Up to 5-fold rate enhancement in model Pd/Ni systems
Supports reaction-rate context
Class-level inference; quantitative transfer to specific substrates may vary

Predictable Regiocontrol for Efficient Synthesis of Ortho-Substituted Aromatics

The steric hindrance of the tert-butyl group effectively blocks the para position and, in directed ortho metalation (DoM) reactions, forces lithiation to occur exclusively at the C-H bond ortho to the tert-butyl group. This enables the synthesis of 2-substituted-4-fluorotoluene derivatives with high regiochemical purity. For instance, the ortho-lithiation of 1-tert-butyl-4-fluorobenzene followed by quenching with an electrophile is a key step in patented industrial routes, demonstrating its utility and reliability. [1] This level of predictable, high-yield ortho-functionalization is not achievable with tert-butylbenzene, which lacks the activating and directing fluorine atom, or with 4-fluorotoluene, where the smaller methyl group offers insufficient steric blocking.

Evidence DimensionReaction Regioselectivity
Target Compound DataExclusive lithiation at the position ortho to the tert-butyl group
Comparator Or BaselineTert-butylbenzene: Complex mixture or reaction at the meta/para positions.
Quantified DifferenceQualitatively higher regiochemical purity and yield for the target ortho-product.
ConditionsDirected ortho metalation using organolithium reagents (e.g., n-BuLi) in an ethereal solvent.

This structural feature enables cleaner and more efficient synthetic routes to complex molecules, reducing the need for costly separation of positional isomers and improving overall process economy.

C–H arylation regioselectivity
Class-level
Exclusive para-selectivity; 4-fluorotoluene may give ortho/para mixtures
May improve regiochemical predictability
Class-level; catalyst/ligand effects require review

Expanded Thermal Operating Range for High-Temperature Processing

1-Tert-butyl-4-fluorobenzene has a boiling point of approximately 189 °C, which is significantly higher than its common procurement alternatives. [1] This provides a wider liquid range and thermal processing window compared to tert-butylbenzene (169 °C) and especially 4-fluorotoluene (116 °C). [REFS-2, REFS-3]

Evidence DimensionAtmospheric Boiling Point
Target Compound Data189 °C
Comparator Or BaselineTert-butylbenzene: 169 °C; 4-Fluorotoluene: 116 °C
Quantified Difference+20 °C vs. tert-butylbenzene; +73 °C vs. 4-fluorotoluene
ConditionsStandard atmospheric pressure (1 atm).

This elevated boiling point allows reactions to be conducted at higher temperatures without requiring pressurized equipment, which can increase reaction rates, improve solubility of other reagents, and simplify process scale-up.

19F NMR signature
Head-to-head
δ ~ -110 ppm; distinctive tert-butyl 1H singlet δ ~1.3 ppm
Enables rapid identity confirmation
Simplifies analytical QC; non-fluorinated analogs lack this handle
Commercial purity vs chloro analog
Data to verify
Reported min. 95–97% vs. 90–95% for 4-tert-butylchlorobenzene
Reported higher baseline purity
Supplier-reported; verify COA per batch
Storage stability vs iodo analog
Class-level
Stable liquid; flash point 46.2 °C; bp 167.5 °C
Simpler handling vs light-sensitive iodo analog
Class-level; stability under specific conditions to confirm

Precursor for Regio-Defined Pharmaceutical and Agrochemical Intermediates

Where synthesis requires the unambiguous introduction of a substituent ortho to a bulky alkyl group, this compound is the correct choice. Its predictable behavior in directed ortho metalation reactions allows for high-yield, isomerically pure production of complex building blocks, avoiding costly purification steps common with less-defined starting materials. [1]

Development of Oxidatively Stable Organic Electronic Materials

For applications requiring a high potential hole-transport material or a stable host material in OLEDs, the compound's elevated oxidation potential of 2.15 V provides a distinct advantage. This inherent stability against electrochemical degradation can directly translate to longer device operational lifetimes compared to materials derived from non-fluorinated analogs like tert-butylbenzene. [2]

High-Temperature Synthesis in Process Chemistry

When a synthetic route requires temperatures exceeding 170 °C, using 1-tert-butyl-4-fluorobenzene as a reactant or high-boiling solvent can simplify the process design. Its boiling point of 189 °C allows for achieving higher reaction kinetics under atmospheric pressure, eliminating the capital and safety overhead associated with pressurized reactor systems needed for lower-boiling analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling with high regioselectivity
Steric shielding for regiochemical control
Ortho-metalation suppression, regioselectivity verification
Research synthesis of fluorinated intermediates
High reported purity and analytical traceability
Purity confirmation (NMR, HPLC), impurity profiling
Mechanistic studies in organometallic chemistry
Well-defined steric/electronic profile
Reproducibility of catalytic performance, benchmark comparisons
Building block for advanced materials and agrochemicals
Fluorine and tert-butyl for tailored properties
Functional group compatibility, property modulation

XLogP3

3.8

Other CAS

701-30-4

Wikipedia

4-tert-Butylfluorobenzene

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